molecular formula C16H16N2O5 B14769026 Thalidomide-C3-OH

Thalidomide-C3-OH

Cat. No.: B14769026
M. Wt: 316.31 g/mol
InChI Key: NRUFLKPABGXURJ-UHFFFAOYSA-N
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Description

Thalidomide-C3-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and antiemetic, but it was later found to cause severe birth defects when taken during pregnancy. Despite its tragic history, thalidomide and its derivatives, including this compound, have found new applications in modern medicine, particularly in the treatment of multiple myeloma and other inflammatory conditions .

Preparation Methods

The synthesis of Thalidomide-C3-OH involves several steps, starting from the basic thalidomide structure. The preparation typically includes hydroxylation at the C3 position of the glutarimide ring. One common method involves the use of hydroxylating agents under controlled conditions to achieve the desired hydroxylation. Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Thalidomide-C3-OH undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the C3 position can be oxidized to form a ketone.

    Reduction: The compound can be reduced back to its original thalidomide structure.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Thalidomide-C3-OH has a wide range of scientific research applications:

Mechanism of Action

Thalidomide-C3-OH exerts its effects through several mechanisms:

Comparison with Similar Compounds

Thalidomide-C3-OH is unique among thalidomide derivatives due to the presence of the hydroxyl group at the C3 position. This modification enhances its pharmacological properties and reduces some of the adverse effects associated with thalidomide. Similar compounds include:

This compound stands out due to its specific modifications, which offer a balance between efficacy and safety in therapeutic applications.

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropyl)isoindole-1,3-dione

InChI

InChI=1S/C16H16N2O5/c19-8-2-4-9-3-1-5-10-13(9)16(23)18(15(10)22)11-6-7-12(20)17-14(11)21/h1,3,5,11,19H,2,4,6-8H2,(H,17,20,21)

InChI Key

NRUFLKPABGXURJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCO

Origin of Product

United States

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